molecular formula C10H12ClN3 B12743379 Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride CAS No. 91857-49-7

Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride

Cat. No.: B12743379
CAS No.: 91857-49-7
M. Wt: 209.67 g/mol
InChI Key: GXHUUFFBNVQWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-5-phenylpyrazole
  • 4-Amino-1-methyl-3-phenylpyrazole
  • 5-Amino-1-methyl-4-phenylpyrazole

Uniqueness

Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and therapeutic efficacy .

Properties

CAS No.

91857-49-7

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

1-methyl-5-phenylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11N3.ClH/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H

InChI Key

GXHUUFFBNVQWRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.